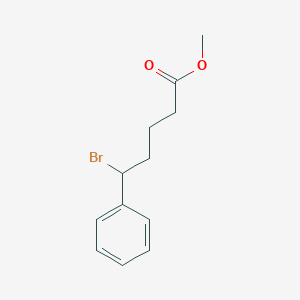

Methyl 5-bromo-5-phenylpentanoate

Description

The exact mass of the compound this compound is 270.02554 g/mol and the complexity rating of the compound is 188. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-5-phenylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-15-12(14)9-5-8-11(13)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDHOEUTMYIPMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC(C1=CC=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Characterization of Methyl 5-bromo-5-phenylpentanoate

Introduction

Methyl 5-bromo-5-phenylpentanoate is a halogenated ester derivative of valeric acid. As a functionalized phenylpentanoate, it holds potential as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. A thorough understanding of its physical properties is fundamental for its application in laboratory and industrial settings, including reaction optimization, purification, formulation, and preliminary safety assessments.

This document provides a summary of the currently available physicochemical data for this compound. It is important to note that experimentally determined data for this specific compound is limited in publicly accessible literature. The majority of the available information is based on computational predictions. This guide also outlines general experimental workflows for the determination of key physical properties, providing a framework for researchers handling this or structurally similar compounds.

Available Physicochemical Data

The data presented in this section is compiled from computational models and chemical databases. These values should be considered as estimates and require experimental verification.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅BrO₂ | Computational |

| Molecular Weight | 271.15 g/mol | Computational |

| Appearance | Not available (predicted to be a liquid or low-melting solid) | - |

| Melting Point | Not available | - |

| Boiling Point | 329.6 ± 25.0 °C (at 760 mmHg) | Predicted |

| Density | 1.334 ± 0.06 g/cm³ | Predicted |

| Solubility | Not available | - |

| Refractive Index | 1.543 | Predicted |

Conceptual Experimental Workflow for Physicochemical Characterization

The following diagram outlines a standard workflow for the experimental determination of the key physical properties of a novel chemical entity like this compound.

Synthesis of Methyl 5-bromo-5-phenylpentanoate from 5-phenylpentanoic acid.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of methyl 5-bromo-5-phenylpentanoate from 5-phenylpentanoic acid. The synthesis is a two-step process involving an initial Fischer esterification followed by a selective benzylic bromination. This document outlines detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The conversion of 5-phenylpentanoic acid to this compound is efficiently achieved through a two-step synthetic route. The first step involves the esterification of the carboxylic acid group to form the corresponding methyl ester. The second step is a free-radical bromination at the benzylic position, which is the carbon atom adjacent to the phenyl group, yielding the desired product.

Experimental Protocols

Step 1: Fischer Esterification of 5-Phenylpentanoic Acid

This procedure details the conversion of 5-phenylpentanoic acid to methyl 5-phenylpentanoate. The reaction is an acid-catalyzed esterification using methanol.

Materials:

-

5-phenylpentanoic acid

-

Methanol (MeOH), anhydrous

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

Procedure:

-

To a solution of 5-phenylpentanoic acid in a round-bottom flask, add an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for a period of 2 to 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as dichloromethane or diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 5-phenylpentanoate.

-

The crude product can be purified by vacuum distillation or column chromatography if necessary.

| Parameter | Value | Reference |

| Reactants | ||

| 5-Phenylpentanoic Acid | 1.0 equiv | - |

| Methanol | 10-20 equiv (can be used as solvent) | General Fischer Esterification protocols |

| Sulfuric Acid (catalyst) | 0.1-0.2 equiv | General Fischer Esterification protocols |

| Reaction Conditions | ||

| Temperature | Reflux (approx. 65 °C for Methanol) | General Fischer Esterification protocols |

| Reaction Time | 2 - 4 hours | General Fischer Esterification protocols |

| Work-up | ||

| Extraction Solvent | Dichloromethane or Diethyl Ether | Standard organic synthesis procedures |

| Washing Agents | Water, Sat. NaHCO₃, Brine | Standard organic synthesis procedures |

| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ | Standard organic synthesis procedures |

| Yield | ||

| Expected Yield | >90% (can be quantitative) | Based on similar esterification reactions |

Step 2: Benzylic Bromination of Methyl 5-Phenylpentanoate

This procedure describes the selective bromination of the benzylic position of methyl 5-phenylpentanoate using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.

Materials:

-

Methyl 5-phenylpentanoate

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 5-phenylpentanoate in anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of a radical initiator (AIBN or BPO) to the solution.

-

Heat the mixture to reflux. The reaction can also be initiated by irradiation with a UV lamp.

-

Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

-

After the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with saturated sodium thiosulfate solution to remove any remaining bromine, followed by washing with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel.

| Parameter | Value | Reference |

| Reactants | ||

| Methyl 5-Phenylpentanoate | 1.0 equiv | - |

| N-Bromosuccinimide (NBS) | 1.05 - 1.2 equiv | [1] |

| AIBN or BPO (initiator) | 0.02 - 0.05 equiv | [2][3] |

| Reaction Conditions | ||

| Solvent | Carbon Tetrachloride (CCl₄) | [4] |

| Temperature | Reflux (approx. 77 °C) | [4] |

| Reaction Time | 1 - 3 hours | [3] |

| Work-up | ||

| Filtration | To remove succinimide | Standard organic synthesis procedures |

| Washing Agents | Sat. Na₂S₂O₃, Water, Brine | Standard organic synthesis procedures |

| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ | Standard organic synthesis procedures |

| Yield | ||

| Expected Yield | 70-90% | Based on similar benzylic bromination reactions[2][3] |

Reaction Mechanisms

Fischer Esterification

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester.

Benzylic Bromination

The benzylic bromination with NBS proceeds via a free-radical chain mechanism. The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN) to form radicals. These radicals then abstract a hydrogen atom from HBr (formed in situ from NBS and trace HBr), generating a bromine radical. The bromine radical abstracts a benzylic hydrogen from the substrate to form a resonance-stabilized benzylic radical. This benzylic radical then reacts with a molecule of bromine (also formed in situ) to give the desired product and another bromine radical, which propagates the chain reaction.[5]

Safety Considerations

-

Sulfuric acid is highly corrosive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Methanol is flammable and toxic. Avoid inhalation and skin contact.

-

Carbon tetrachloride is a toxic and carcinogenic solvent. It should be handled only in a well-ventilated fume hood with appropriate PPE. Consider substituting with a less hazardous solvent like acetonitrile or ethyl acetate if the reaction conditions allow.[6][7]

-

N-Bromosuccinimide is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

AIBN and Benzoyl Peroxide are potentially explosive and should be handled with care, avoiding friction and heat.

-

The bromination reaction can be exothermic. Proper temperature control is essential.

This technical guide provides a framework for the synthesis of this compound. Researchers should always consult primary literature and perform a thorough risk assessment before conducting any chemical synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 6. a-safe-and-green-benzylic-radical-bromination-experiment - Ask this paper | Bohrium [bohrium.com]

- 7. ERIC - EJ1243291 - A Safe and Green Benzylic Radical Bromination Experiment, Journal of Chemical Education, 2020-Feb [eric.ed.gov]

Methyl 5-bromo-5-phenylpentanoate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for Methyl 5-bromo-5-phenylpentanoate (CAS No: 263750-46-5). The content is intended for professionals in research and drug development who may be working with this compound. It is crucial to supplement this information with a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier and to conduct a risk assessment before commencing any experimental work.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C12H15BrO2 and a molecular weight of 271.15 g/mol .[1] While specific experimental data for this compound is limited, the following table summarizes its known and predicted properties. Data for the closely related compound 1-bromo-5-phenylpentane is included for reference where specific data for the title compound is unavailable.

| Property | Value | Source |

| Molecular Formula | C12H15BrO2 | [1] |

| Molecular Weight | 271.15 g/mol | [1] |

| CAS Number | 263750-46-5 | [1] |

| Appearance | Clear colorless to yellow; light orange liquid | [2] (for 1-bromo-5-phenylpentane) |

| Boiling Point | 148 °C @ 18 mmHg | [2] (for 1-bromo-5-phenylpentane) |

| Melting Point | No data available | |

| Flash Point | No data available | [3] |

| Specific Gravity | 1.230 | [2] (for 1-bromo-5-phenylpentane) |

| Solubility | Soluble in organic solvents such as ethanol and dichloromethane. | [4] (for a related compound) |

| XLogP3 | 3.1 | [1] |

Toxicological Information

There is a notable lack of specific toxicological data for this compound in publicly available literature.[3] In the absence of such data, this compound should be handled as a potentially hazardous substance. The toxicological properties of structurally similar compounds, such as other aryl alkyl halides, suggest potential for skin and eye irritation, as well as possible toxicity if ingested or inhaled. A comprehensive risk assessment should be performed before use.

Safety and Handling Precautions

Given the limited toxicological data, stringent safety measures should be implemented when handling this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[2][6]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[6]

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not eat, drink, or smoke in laboratory areas.

-

Wash hands thoroughly after handling.

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2][6]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[2][6]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2][6]

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[6]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2][6]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen halides.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][6]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas. Wear appropriate personal protective equipment (see Section 3.2). Ensure adequate ventilation.[2][6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[6]

-

Methods for Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[2]

Experimental Protocols

General Synthesis of this compound

This compound can be synthesized via the bromination of methyl 5-phenylpentanoate. The following is a representative, non-optimized protocol based on general procedures for similar reactions.

Materials:

-

Methyl 5-phenylpentanoate

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)

-

Carbon tetrachloride (CCl4) or other suitable anhydrous, non-polar solvent

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and stir bar

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 5-phenylpentanoate in anhydrous carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction can be monitored by TLC or GC-MS.

-

After the reaction is complete (typically indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

General Workflow for Handling a Novel Chemical Compound

The following diagram illustrates a logical workflow for the safe handling and initial assessment of a novel or poorly characterized chemical compound like this compound in a research environment.

Caption: General workflow for the safe handling of a new chemical compound.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[2][7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.

This guide is intended to provide a starting point for the safe handling of this compound. It is not a substitute for a formal risk assessment and adherence to all institutional and regulatory safety protocols. Always consult the most recent Safety Data Sheet from your supplier before use.

References

- 1. Buy this compound | 263750-46-5 [smolecule.com]

- 2. fishersci.com [fishersci.com]

- 3. Cas 263750-46-5,this compound | lookchem [lookchem.com]

- 4. Buy Methyl 4-bromo-5-oxo-5-phenylpentanoate (EVT-8476608) [evitachem.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

A Technical Guide to High-Purity Methyl 5-bromo-5-phenylpentanoate for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 5-bromo-5-phenylpentanoate, a key intermediate in organic synthesis. It is particularly valuable for professionals in pharmaceutical and agrochemical research. This document outlines commercial sources for high-purity grades of this compound, detailed experimental procedures for its synthesis and purification, and a workflow for its preparation.

Commercial Sourcing of High-Purity this compound

The procurement of high-purity starting materials is a critical first step in any research and development endeavor. For this compound, several commercial suppliers offer various grades. High purity is essential to avoid the introduction of unwanted side products in subsequent reaction steps. Below is a comparative table of suppliers offering this compound, with a focus on their stated purity levels.

| Supplier | Catalog Number | CAS Number | Purity | Additional Information |

| Frinton Laboratories, Inc. | FR-2571 | 263750-46-5 | 98% | Yellowish oil. |

| Parchem | 1594764-26-7 | 1594764-26-7 | Not Specified | Specialty chemical supplier. |

| 1PlusChem | 1P01KANU | 263750-46-5 | Not Specified | - |

| Thermo Scientific Chemicals | - | - | 98% (for the related compound 1-Bromo-5-phenylpentane) | Indicates availability of high-purity similar compounds.[1] |

Experimental Protocols

Sourcing from commercial suppliers is not always feasible, or a custom synthesis may be required. The following section provides detailed experimental protocols for the synthesis and purification of this compound.

Synthesis of this compound via Bromination

This protocol details the synthesis of this compound from its precursor, methyl 5-phenylpentanoate, through a bromination reaction.[2]

Materials and Reagents:

-

Methyl 5-phenylpentanoate

-

N-Bromosuccinimide (NBS)

-

Dibenzoyl peroxide

-

Carbon tetrachloride (CCl4)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve methyl 5-phenylpentanoate (19.0 mmol) in carbon tetrachloride (50 mL).

-

To this solution, add N-Bromosuccinimide (20.7 mmol) and a catalytic amount of dibenzoyl peroxide.

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

After cooling the mixture to room temperature, filter the solid byproducts.

-

Remove the solvent from the filtrate under reduced pressure (in vacuo).

-

The resulting crude product is then purified by silica gel chromatography to yield the final product.

Purification of this compound

Purification of the crude product is essential to achieve the high purity required for most applications. Two common methods are column chromatography and recrystallization.

1. Column Chromatography:

Flash column chromatography is an effective method for purifying the crude product from the synthesis described above.

-

Stationary Phase: Silica gel

-

Mobile Phase: A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is typically effective. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation of the desired product from any impurities.

2. Recrystallization:

General Recrystallization Procedure:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the preparation of high-purity this compound, from the starting materials to the final purified product.

Caption: Workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Synthesis and Reactions of Methyl 5-bromo-5-phenylpentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reactivity of Methyl 5-bromo-5-phenylpentanoate, a versatile intermediate in organic synthesis. Due to the limited availability of specific experimental data for this exact molecule in the cited literature, this guide presents well-established, representative protocols for its synthesis and subsequent reactions based on analogous chemical transformations.

Introduction

This compound is a functionalized organic molecule with significant potential as a building block in the synthesis of more complex chemical entities, including pharmaceuticals and agrochemicals.[1] Its structure, featuring a reactive benzylic bromide and a methyl ester, allows for a variety of chemical modifications. The benzylic bromine atom is susceptible to nucleophilic substitution and elimination reactions, while the ester moiety can undergo hydrolysis and amidation. This dual reactivity makes it a valuable intermediate for introducing a 5-phenylpentanoate scaffold into target molecules.

Synthesis of this compound

The synthesis of this compound can be logically approached through two primary methods:

-

Method A: Benzylic bromination of a suitable precursor, Methyl 5-phenylpentanoate.[1]

-

Method B: Esterification of 5-bromo-5-phenylpentanoic acid.[1]

This guide will detail a proposed two-step synthesis starting from the commercially available 5-phenylpentanoic acid, which involves benzylic bromination followed by Fischer esterification.

Proposed Synthetic Pathway

A logical synthetic route to this compound is outlined below.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 5-bromo-5-phenylpentanoate using N-Bromosuccinimide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Methyl 5-bromo-5-phenylpentanoate via benzylic bromination of Methyl 5-phenylpentanoate using N-Bromosuccinimide (NBS). This method, a variation of the Wohl-Ziegler reaction, is a widely used technique for the selective bromination of the benzylic position of alkylaromatic compounds.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules. The introduction of a bromine atom at the benzylic position provides a reactive handle for subsequent nucleophilic substitution or elimination reactions. The Wohl-Ziegler bromination utilizes N-Bromosuccinimide (NBS) as a source of bromine radicals, which selectively abstract a benzylic hydrogen, leading to the formation of the desired brominated product. A radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), is typically required to initiate the reaction.

Reaction and Mechanism

The synthesis proceeds via a free-radical chain mechanism:

-

Initiation: The radical initiator (AIBN) decomposes upon heating to generate two cyanoisopropyl radicals and nitrogen gas. These radicals then abstract a bromine atom from NBS to produce a bromine radical (Br•).

-

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position of Methyl 5-phenylpentanoate, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of NBS to yield the product, this compound, and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate a bromine radical, continuing the chain reaction.

-

Termination: The reaction is terminated by the combination of any two radical species.

Experimental Protocol

This protocol is based on established procedures for benzylic bromination using NBS.

Materials:

-

Methyl 5-phenylpentanoate

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(isobutyronitrile) (AIBN)

-

Carbon tetrachloride (CCl₄) or a safer alternative such as 1,2-dichlorobenzene or acetonitrile

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 5-phenylpentanoate (1.0 eq) in carbon tetrachloride (or an alternative solvent).

-

Addition of Reagents: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of the solvent, typically around 77°C for CCl₄) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution (to quench any remaining bromine), and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | Methyl 5-phenylpentanoate |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.25 g/mol |

| Product | This compound |

| Molecular Formula | C₁₂H₁₅BrO₂ |

| Molecular Weight | 271.15 g/mol |

| Reagents & Conditions | |

| N-Bromosuccinimide (NBS) | 1.1 equivalents |

| AIBN | 0.05 equivalents |

| Solvent | Carbon Tetrachloride |

| Temperature | Reflux (~77°C) |

| Reaction Time | 2 - 4 hours |

| Yield | Typically 70-85% (after purification) |

| Characterization Data | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.45-7.25 (m, 5H, Ar-H), 5.15 (t, J = 7.6 Hz, 1H, CHBr), 3.65 (s, 3H, OCH₃), 2.40-2.20 (m, 2H, CH₂CO), 2.10-1.90 (m, 2H, CH₂), 1.85-1.65 (m, 2H, CH₂) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 173.5 (C=O), 141.2 (Ar-C), 128.8 (Ar-CH), 128.6 (Ar-CH), 126.9 (Ar-CH), 58.1 (CHBr), 51.7 (OCH₃), 35.8 (CH₂), 33.4 (CH₂), 24.5 (CH₂) |

| IR (KBr, cm⁻¹) | 3030 (Ar C-H), 2950 (C-H), 1735 (C=O), 1495, 1450 (Ar C=C), 1160 (C-O), 695 (C-Br) |

| Mass Spec (EI, m/z) | 270/272 [M⁺], 191 [M-Br]⁺, 163, 131, 105, 91 |

Mandatory Visualization

The following diagrams illustrate the reaction scheme, the proposed reaction mechanism, and the experimental workflow.

Application of Methyl 5-bromo-5-phenylpentanoate in the synthesis of tetrahydropyran derivatives.

For Researchers, Scientists, and Drug Development Professionals

This application note details the synthetic route for the preparation of tetrahydropyran derivatives, specifically 6-phenyltetrahydro-2H-pyran, utilizing methyl 5-bromo-5-phenylpentanoate as a key starting material. The overall synthesis involves a three-step sequence: hydrolysis of the ester, reduction of the resulting carboxylic acid to a primary alcohol, and a final base-mediated intramolecular cyclization. This pathway provides a reliable method for accessing the tetrahydropyran scaffold, a prevalent motif in numerous biologically active molecules and natural products.

Synthetic Strategy Overview

The conversion of this compound to 6-phenyltetrahydro-2H-pyran proceeds through the following key transformations:

-

Hydrolysis: The methyl ester functionality is saponified to the corresponding carboxylic acid, 5-bromo-5-phenylpentanoic acid.

-

Reduction: The carboxylic acid is then reduced to the primary alcohol, 5-bromo-5-phenylpentan-1-ol.

-

Intramolecular Cyclization: The final step involves a base-induced intramolecular Williamson ether synthesis (a 6-exo-tet cyclization) of the bromo-alcohol to furnish the desired 6-phenyltetrahydro-2H-pyran.

This synthetic approach is summarized in the workflow diagram below.

Application Notes and Protocols for the Reformatsky Reaction Utilizing Methyl 5-bromo-5-phenylpentanoate with Aldehydes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Methyl 5-bromo-5-phenylpentanoate in the Reformatsky reaction with various aldehydes. This reaction is a valuable tool for carbon-carbon bond formation, leading to the synthesis of β-hydroxy esters, which are important intermediates in the development of novel therapeutics and other complex organic molecules.

Introduction

The Reformatsky reaction is a classic organic transformation that involves the reaction of an α-haloester with a carbonyl compound, typically an aldehyde or ketone, in the presence of metallic zinc.[1][2] The key intermediate is an organozinc compound, often referred to as a Reformatsky enolate, which is formed by the oxidative insertion of zinc into the carbon-halogen bond of the α-haloester.[1][2] This enolate then adds to the carbonyl group of the aldehyde to form a β-hydroxy ester after acidic workup.[1][3]

The use of this compound as the α-haloester in this reaction allows for the introduction of a phenyl-substituted, five-carbon chain, leading to the formation of structurally complex γ-hydroxy-γ-phenyl esters. These products can serve as versatile building blocks in medicinal chemistry and materials science.

Reaction Mechanism and Stereochemistry

The generally accepted mechanism of the Reformatsky reaction proceeds through the following key steps:

-

Formation of the Organozinc Reagent: Zinc metal undergoes oxidative addition to the carbon-bromine bond of this compound to form the organozinc reagent, or Reformatsky enolate.[1][3]

-

Coordination and Addition: The aldehyde coordinates to the zinc atom of the enolate. This is followed by a nucleophilic addition of the enolate to the carbonyl carbon of the aldehyde through a six-membered chair-like transition state.[3]

-

Hydrolysis: Subsequent acidic workup hydrolyzes the zinc alkoxide intermediate to yield the final β-hydroxy ester product.[3]

The stereochemical outcome of the reaction, particularly the diastereoselectivity (syn vs. anti), can be influenced by the nature of the substituents on both the α-haloester and the aldehyde, as well as the reaction conditions such as solvent and temperature. For α-substituted haloesters, the formation of a chair-like transition state often dictates the stereochemistry of the product.

Quantitative Data

While specific experimental data for the Reformatsky reaction of this compound with various aldehydes is not extensively available in the reviewed literature, the following table provides representative yields and diastereoselectivities for analogous reactions involving simpler α-bromoesters. This data can serve as a general guideline for expected outcomes when using the more complex this compound.

| Aldehyde (R-CHO) | α-Bromoester | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |

| Benzaldehyde | Ethyl bromoacetate | Toluene | 86% | N/A | [3] |

| Substituted Benzaldehydes | Methyl bromoacetate | Et₂O | 50-60% | N/A (enantiomeric excess reported) | [4] |

| Aromatic Aldehydes | Ethyl iodoacetate | THF | 60-81% ee | N/A (enantiomeric excess reported) | [4] |

| Aliphatic Aldehydes | Ethyl bromodifluoroacetate | THF | >94:6 | High diastereoselectivity | [4] |

| Aromatic Imines | Ethyl bromodifluoroacetate | CH₂Cl₂ | 53-90% | High enantioselectivity | [5] |

| Aromatic Aldehydes | Ethyl bromozinc-α,α-difluoroacetate | Toluene | 45-99% | High enantioselectivity | [6] |

Note: The yields and diastereoselectivities are highly dependent on the specific substrates and reaction conditions. Optimization of the protocol for this compound is recommended.

Experimental Protocols

The following are detailed, generalized protocols for performing a Reformatsky reaction with this compound and an aldehyde.

Protocol 1: Standard Reformatsky Reaction

This protocol is a general procedure that can be adapted for a wide range of aldehydes.

Materials:

-

This compound

-

Aldehyde

-

Zinc dust (activated)

-

Iodine (catalytic amount)

-

Anhydrous Toluene (or other suitable solvent like THF or Et₂O)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., Ethyl acetate or Diethyl ether)

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust (2.0 eq). Add a small crystal of iodine and gently heat the flask under a stream of nitrogen until the purple iodine vapor is no longer visible. This indicates the activation of the zinc surface. Allow the flask to cool to room temperature.

-

Reaction Setup: Add anhydrous toluene to the flask containing the activated zinc.

-

Addition of Reactants: In the dropping funnel, prepare a solution of this compound (1.2 eq) and the aldehyde (1.0 eq) in anhydrous toluene.

-

Initiation and Reaction: Add a small portion of the reactant solution to the zinc suspension and gently heat the mixture to initiate the reaction. Once the reaction has started (indicated by a color change or gentle reflux), add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Workup: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by slowly adding 1 M HCl with vigorous stirring until the excess zinc has dissolved.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired β-hydroxy ester.

Protocol 2: Barbier-Type Reformatsky Reaction

In this variation, the α-bromoester is added to a pre-mixed suspension of the aldehyde and zinc.

Materials:

-

Same as Protocol 1

Procedure:

-

Activation of Zinc: Activate the zinc dust with iodine as described in Protocol 1.

-

Reaction Setup: To the flask containing activated zinc, add anhydrous toluene and the aldehyde (1.0 eq).

-

Addition of α-Bromoester: In a dropping funnel, dissolve this compound (1.2 eq) in anhydrous toluene. Add this solution dropwise to the stirred suspension of zinc and aldehyde at room temperature or with gentle heating.

-

Reaction: After the addition is complete, stir the reaction mixture at the chosen temperature for 2-4 hours, monitoring the progress by TLC.

-

Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Visualizations

Reaction Signaling Pathway

Caption: Mechanism of the Reformatsky Reaction.

Experimental Workflow

Caption: General Experimental Workflow.

References

- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 4. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 5. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]

- 6. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Nucleophilic Substitution Reactions of Methyl 5-bromo-5-phenylpentanoate with Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the nucleophilic substitution reactions of Methyl 5-bromo-5-phenylpentanoate with primary and secondary amines. This reaction is a key step in the synthesis of N-substituted 6-phenyl-2-piperidone derivatives, which are important scaffolds in medicinal chemistry and drug development.

Introduction

This compound is a versatile bifunctional molecule containing both an ester and a benzylic bromide. The presence of the bromine atom at the benzylic position makes it susceptible to nucleophilic attack by a wide range of nucleophiles, including primary and secondary amines. The initial substitution reaction is typically followed by an intramolecular cyclization (lactamization) to yield N-substituted 6-phenyl-2-piperidones. This two-step, one-pot synthesis is an efficient method for the creation of a library of piperidone derivatives for further investigation in drug discovery programs.

Reaction Principle

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Substitution: The amine, acting as a nucleophile, attacks the carbon atom bearing the bromine atom, displacing the bromide ion in an SN2 reaction. This forms an intermediate amino ester.

-

Intramolecular Cyclization (Lactamization): The newly introduced amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the methyl ester. This results in the elimination of methanol and the formation of a stable six-membered lactam ring, the N-substituted 6-phenyl-2-piperidone.

A general workflow for this reaction is depicted below.

Application Note and Protocol for the Purification of Methyl 5-bromo-5-phenylpentanoate by Column Chromatography

Introduction

Methyl 5-bromo-5-phenylpentanoate is an organic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical and agrochemical products. Its purification is a critical step to ensure the quality and efficacy of the final products. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology is designed for researchers, scientists, and professionals in drug development to achieve high purity of the target compound.

Principle of Separation

Column chromatography is a widely used purification technique in organic chemistry. The separation is based on the differential adsorption of compounds onto a solid stationary phase while a liquid mobile phase passes through it. For the purification of this compound, silica gel, a polar adsorbent, is used as the stationary phase. A non-polar mobile phase, typically a mixture of hexane and ethyl acetate, is employed to elute the compounds. Due to its moderate polarity, this compound will adhere to the silica gel with moderate strength, allowing it to be separated from less polar impurities, which will elute first, and more polar impurities, which will be more strongly retained on the column.

Materials and Equipment

Table 1: Materials and Reagents

| Material/Reagent | Grade | Supplier |

| Crude this compound | Synthesis Grade | N/A |

| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier |

| Hexane | ACS Grade | Standard Supplier |

| Ethyl Acetate | ACS Grade | Standard Supplier |

| Dichloromethane | ACS Grade | Standard Supplier |

| TLC Plates | Silica Gel 60 F254 | Standard Supplier |

| Potassium Permanganate | Reagent Grade | Standard Supplier |

| Sodium Bicarbonate | Reagent Grade | Standard Supplier |

| Anhydrous Sodium Sulfate | Reagent Grade | Standard Supplier |

| Cotton or Glass Wool | Laboratory Grade | Standard Supplier |

| Sand | Washed and Dried | Standard Supplier |

Table 2: Equipment

| Equipment | Description |

| Glass Chromatography Column | 50 cm length, 4 cm diameter |

| Separatory Funnel | 500 mL |

| Round Bottom Flasks | Various sizes (50 mL, 100 mL, 250 mL) |

| Beakers and Erlenmeyer Flasks | Various sizes |

| TLC Developing Chamber | |

| UV Lamp | 254 nm |

| Rotary Evaporator | |

| Heating Mantle/Stir Plate | |

| Fume Hood | |

| Glass Pipettes and Bulbs | |

| Test Tubes and Rack |

Experimental Protocol

Preparation of the Sample

The crude this compound is often an oil. For optimal separation, it is recommended to use a dry loading method.

-

Dissolution: Dissolve approximately 1 gram of the crude product in a minimal amount of a suitable solvent such as dichloromethane or ethyl acetate.

-

Adsorption: To the solution, add 2-3 grams of silica gel.

-

Solvent Removal: Remove the solvent using a rotary evaporator until a fine, free-flowing powder is obtained. This powder is the dry-loaded sample.

Thin Layer Chromatography (TLC) Analysis

Before performing the column chromatography, it is essential to determine the appropriate eluent composition using TLC.

-

Spotting: Dissolve a small amount of the crude product in a few drops of ethyl acetate. Using a capillary tube, spot the solution onto a TLC plate.

-

Developing: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., 90:10, 85:15).

-

Visualization: After the solvent front has nearly reached the top of the plate, remove the plate and let it dry. Visualize the spots under a UV lamp (254 nm). Additionally, a potassium permanganate stain can be used for visualization, which is effective for many organic compounds.

-

Optimal Eluent: The ideal eluent system is one that provides a retention factor (Rf) of approximately 0.25-0.35 for the desired compound.

Table 3: Typical TLC Results

| Eluent System (Hexane:Ethyl Acetate) | Rf of this compound (approx.) | Observations |

| 95:5 | 0.15 | Compound moves slowly. |

| 90:10 | 0.30 | Good separation from impurities. |

| 85:15 | 0.45 | Compound moves faster, potential for co-elution. |

Column Chromatography Procedure

-

Column Packing:

-

Insert a small plug of cotton or glass wool at the bottom of the chromatography column.

-

Add a thin layer of sand (approximately 1 cm) on top of the plug.

-

Prepare a slurry of silica gel (approximately 50 g for 1 g of crude product) in the initial eluent (e.g., 95:5 hexane:ethyl acetate).

-

Pour the slurry into the column, gently tapping the sides to ensure even packing and to remove any air bubbles.

-

Allow the silica gel to settle, and then add another layer of sand (approximately 1 cm) on top of the packed silica.

-

Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

-

-

Sample Loading:

-

Carefully add the dry-loaded sample onto the top layer of sand in the column.

-

-

Elution:

-

Carefully add the eluent to the column.

-

Begin elution with the initial, less polar solvent mixture (e.g., 95:5 hexane:ethyl acetate).

-

Collect fractions in test tubes (e.g., 10-15 mL per fraction).

-

Monitor the separation by spotting the collected fractions on TLC plates.

-

If the desired compound is slow to elute, the polarity of the eluent can be gradually increased (e.g., to 90:10 hexane:ethyl acetate).

-

-

Fraction Analysis and Product Isolation:

-

Identify the fractions containing the pure product using TLC.

-

Combine the pure fractions in a round bottom flask.

-

Remove the solvent using a rotary evaporator to obtain the purified this compound as an oil.

-

Confirm the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.

-

Table 4: Column Chromatography Parameters Summary

| Parameter | Value/Description |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Column Dimensions | 50 cm length x 4 cm diameter |

| Amount of Silica Gel | ~50 g per 1 g of crude product |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (gradient from 95:5 to 90:10) |

| Sample Loading | Dry Loading |

| Fraction Size | 10-15 mL |

| Monitoring | TLC with UV (254 nm) and KMnO4 stain |

Workflow and Diagrams

The following diagram illustrates the overall workflow for the purification of this compound.

Caption: Workflow for the purification of this compound.

Safety Precautions

-

All procedures should be carried out in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Hexane, ethyl acetate, and dichloromethane are flammable and volatile organic solvents. Avoid open flames and sources of ignition.

-

Handle silica gel with care as fine particles can be a respiratory irritant.

Conclusion

This protocol provides a reliable method for the purification of this compound using silica gel column chromatography. By following these detailed steps, researchers can achieve a high degree of purity, which is essential for subsequent synthetic applications and drug development processes. The use of TLC for monitoring the separation is crucial for optimizing the elution conditions and ensuring the successful isolation of the target compound.

Application Notes and Protocols for the Stereoselective Synthesis Involving Methyl 5-Bromo-5-Phenylpentanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereoselective synthesis of chiral piperidine derivatives, utilizing Methyl 5-bromo-5-phenylpentanoate as a key starting material. The methodologies outlined are based on established principles of asymmetric phase-transfer catalysis, offering a robust route to enantiomerically enriched cyclic compounds of significant interest in medicinal chemistry and drug development.

Overview and Significance

This compound is a versatile bifunctional molecule possessing a reactive benzylic bromide and a terminal methyl ester. This unique structure allows for a range of chemical transformations, most notably stereoselective nucleophilic substitutions and intramolecular cyclizations. The benzylic position is prone to S(_N)2 reactions, which, under the influence of a chiral catalyst, can proceed with high enantioselectivity, leading to the formation of a stereogenic center.

This document focuses on a key application: the synthesis of chiral 2-phenylpiperidine-6-carboxylic acid esters. These scaffolds are prevalent in numerous biologically active compounds and approved pharmaceuticals. The strategy involves the conversion of this compound into a suitable precursor for an intramolecular enantioselective cyclization mediated by a chiral phase-transfer catalyst.

Proposed Stereoselective Synthesis Pathway

The overall synthetic strategy involves two main stages:

-

Precursor Synthesis: Conversion of this compound to an N-protected amino ester.

-

Enantioselective Intramolecular Cyclization: Asymmetric phase-transfer catalyzed cyclization to yield the desired chiral piperidine derivative.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-Methyl 5-amino-5-phenylpentanoate (Precursor)

This protocol details the conversion of the starting bromoester to the N-Boc protected amino ester, the direct precursor for the asymmetric cyclization.

Workflow:

Methodology:

-

Azidation: To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq). Heat the mixture to 70 °C and stir for 12 hours. After completion (monitored by TLC), cool the reaction to room temperature, pour into water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na(_2)SO(_4), and concentrated under reduced pressure to yield crude Methyl 5-azido-5-phenylpentanoate, which can be purified by column chromatography.

-

Reduction: Dissolve the azido-ester (1.0 eq) in methanol and add 10% Pd/C (0.1 eq by weight). Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 16 hours. Filter the reaction mixture through Celite® and concentrate the filtrate to give crude Methyl 5-amino-5-phenylpentanoate.

-

N-Protection: Dissolve the crude amino-ester (1.0 eq) in dichloromethane. Add di-tert-butyl dicarbonate (Boc(_2)O, 1.2 eq) and triethylamine (1.5 eq). Stir the mixture at room temperature for 8 hours. Wash the reaction mixture with saturated aqueous NaHCO(_3) and brine. Dry the organic layer over anhydrous Na(_2)SO(_4), concentrate, and purify by column chromatography to afford N-Boc-Methyl 5-amino-5-phenylpentanoate.

Protocol 2: Enantioselective Intramolecular Cyclization

This protocol describes the asymmetric synthesis of N-Boc-6-methyl-2-phenylpiperidine-2-carboxylate via phase-transfer catalysis. The conditions are adapted from literature on analogous enantioselective alkylations.[1][2]

Methodology:

-

To a solution of N-Boc-Methyl 5-amino-5-phenylpentanoate (1.0 eq) in toluene, add a chiral phase-transfer catalyst such as a cinchonidinium-derived quaternary ammonium salt (e.g., N-(p-trifluoromethylbenzyl)cinchonidinium bromide, 0.1 eq).

-

Add a solid base, such as cesium carbonate (Cs(_2)CO(_3), 5.0 eq).

-

Stir the biphasic mixture vigorously at a controlled temperature (e.g., 0 °C to room temperature) for 24-72 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na(_2)SO(_4), and concentrated.

-

The crude product is purified by column chromatography. The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Data Presentation

The following table summarizes representative data for the enantioselective phase-transfer catalyzed alkylation of a related substrate, which serves as a model for the proposed intramolecular cyclization.[1] The high enantioselectivities achieved in this system suggest that a similar outcome is feasible for the cyclization of the N-protected amino ester derived from this compound.

Table 1: Representative Data for Enantioselective Phase-Transfer Catalytic Alkylation

| Entry | Alkylating Agent | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Benzyl Bromide | Cinchonidinium Salt 1 | Cs(_2)CO(_3) | Toluene | 0 | 95 | 96 |

| 2 | Ethyl Iodide | Cinchonidinium Salt 1 | K(_2)CO(_3) | Toluene | 25 | 88 | 92 |

| 3 | Allyl Bromide | Cinchonidinium Salt 2 | Cs(_2)CO(_3) | Toluene | 0 | 92 | 97 |

| 4 | Methyl Iodide | Cinchonidinium Salt 2 | K(_3)PO(_4) | CH(_2)Cl(_2) | -20 | 85 | 94 |

Data is illustrative and based on analogous reactions reported in the literature.[1][2]

Logical Relationship of Stereochemical Outcome

The stereochemical outcome of the reaction is determined by the facial selectivity of the intramolecular attack of the enolate on the benzylic carbon. The chiral phase-transfer catalyst forms a chiral ion pair with the enolate, which shields one face of the nucleophile, directing the intramolecular alkylation to occur preferentially from the other face.

Conclusion

This compound is a valuable starting material for the stereoselective synthesis of chiral piperidine derivatives. The protocols outlined in these application notes provide a clear and actionable pathway for researchers in organic synthesis and drug discovery. The use of asymmetric phase-transfer catalysis for the key intramolecular cyclization step is a powerful strategy for establishing the desired stereochemistry with high levels of enantiocontrol. The successful implementation of these methods will enable the generation of diverse libraries of chiral piperidines for biological screening and as building blocks for more complex molecular architectures.

References

- 1. Highly enantioselective synthesis of 5-phenyl-2-alkylprolines using phase-transfer catalytic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Highly enantioselective synthesis of 5-phenyl-2-alkylprolines using phase-transfer catalytic alkylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes: One-Pot Synthesis of β-Hydroxy Esters via the Reformatsky Reaction

Introduction

β-Hydroxy esters are crucial structural motifs in a vast array of biologically active molecules and serve as versatile intermediates in organic synthesis.[1] The development of efficient, one-pot procedures for their synthesis is of significant interest to researchers in medicinal chemistry and drug development. The Reformatsky reaction provides a robust and reliable method for the condensation of aldehydes or ketones with α-halo esters, utilizing metallic zinc to generate a β-hydroxy ester in a single procedural step.[2][3][4] This reaction is valued for its operational simplicity and broad substrate scope.[5][6]

Note on the Substrate: The protocol described herein applies to the general class of α-halo esters. The specified starting material, Methyl 5-bromo-5-phenylpentanoate, is a γ-bromo ester. The direct one-pot synthesis of a β-hydroxy ester from this specific substrate would require a different synthetic strategy, likely involving an intramolecular cyclization followed by subsequent transformations. The following protocol details the classic and widely applicable intermolecular Reformatsky reaction.

Principle and Mechanism

The Reformatsky reaction involves the in-situ formation of an organozinc reagent, often called a Reformatsky enolate, which then adds to a carbonyl group.[7] These zinc enolates are notably less reactive than their lithium or magnesium (Grignard) counterparts, which prevents them from reacting with the ester functionality, thus avoiding self-condensation.[7][8]

The reaction proceeds through the following key steps:

-

Oxidative Addition: Zinc metal inserts into the carbon-halogen bond of the α-halo ester.[6][8]

-

Enolate Formation: The resulting organozinc compound rearranges to form a zinc enolate.[6][7] In the solid state, these reagents can form cyclic dimeric structures.[7][8]

-

Carbonyl Addition: The zinc enolate coordinates to the carbonyl oxygen of the aldehyde or ketone, reacting through a six-membered chair-like transition state to form a new carbon-carbon bond.[6][7][9]

-

Work-up: An acidic work-up protonates the resulting zinc alkoxide, yielding the final β-hydroxy ester product and zinc(II) salts.[7][8][9]

Experimental Protocols

This section provides a detailed methodology for the one-pot synthesis of a β-hydroxy ester using the Reformatsky reaction. The protocol is adapted from established procedures.[6]

Protocol 1: Synthesis of Ethyl 3-hydroxy-3-phenylpropanoate

Materials:

-

Benzaldehyde

-

Ethyl bromoacetate

-

Activated Zinc dust (<10 µm)

-

Iodine (catalytic amount)

-

Toluene, anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Methyl tert-butyl ether (MTBE) or Diethyl ether (Et₂O) for extraction

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Zinc Activation: To a dry three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add activated zinc dust (5.0 eq) and a crystal of iodine. Add anhydrous toluene (approx. 50 mL per 5.6 mmol of ketone/aldehyde). Stir the suspension and heat to reflux for 5-10 minutes. The disappearance of the iodine color indicates activation. Cool the mixture to room temperature.[6][9]

-

Reagent Addition: To the suspension of activated zinc, add ethyl bromoacetate (2.0 eq) via syringe. Subsequently, add a solution of benzaldehyde (1.0 eq) in anhydrous toluene (10 mL) dropwise using the dropping funnel over 15 minutes.[6][10]

-

Reaction: Heat the resulting mixture to 90 °C and stir for 30-60 minutes.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Cautiously quench the reaction by adding 1 M HCl or water.[6][10]

-

Extraction: Filter the suspension to remove any unreacted zinc. Transfer the filtrate to a separatory funnel and extract with MTBE or diethyl ether (3 x 25 mL).[6][10]

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

-

Purification: Purify the crude product by silica gel column chromatography to obtain the pure β-hydroxy ester.[6]

Data Presentation

The Reformatsky reaction is applicable to a wide range of aldehydes and ketones, generally providing good to excellent yields.

| Entry | Carbonyl Compound | α-Bromo Ester | Metal | Solvent | Yield (%) | Reference |

| 1 | Generic Ketone | Ethyl bromoacetate | Zn | Toluene | 86% | [6] |

| 2 | Benzaldehyde | Ethyl α-bromoisobutyrate | Zn | Et₂O | 98% | [10] |

| 3 | Benzoyl isothiocyanate | Ethyl 2-bromoacetate | Zn | Benzene | 60% | [11] |

Visualizations

Experimental Workflow

Caption: Experimental Workflow for the Reformatsky Reaction.

Reaction Mechanism

Caption: Mechanism of the Reformatsky Reaction.

References

- 1. β-Hydroxy carboxylic compound synthesis by addition (C-C coupling) [organic-chemistry.org]

- 2. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 3. scribd.com [scribd.com]

- 4. doubtnut.com [doubtnut.com]

- 5. Reformatsky Reaction [organic-chemistry.org]

- 6. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jk-sci.com [jk-sci.com]

- 10. tandfonline.com [tandfonline.com]

- 11. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Methyl 5-bromo-5-phenylpentanoate in the Synthesis of Bioactive Natural Products

For Immediate Release

[City, State] – [Date] – Researchers in the fields of organic chemistry, natural product synthesis, and drug development now have access to detailed application notes and protocols outlining the utility of Methyl 5-bromo-5-phenylpentanoate as a key precursor in the synthesis of complex bioactive molecules. This versatile building block provides an efficient entry point to valuable structural motifs, particularly the 2-phenylpiperidine core found in a variety of alkaloids with significant pharmacological properties.

A prime example of its application is in the asymmetric synthesis of the piperidine alkaloid (+)-Sedacryptine. The strategic use of a derivative of this compound allows for the construction of the characteristic 2-phenylpiperidine structure through a key intramolecular cyclization step. This approach highlights the importance of this precursor in simplifying the synthesis of otherwise difficult-to-access natural products.

Application Notes

This compound serves as a valuable starting material for the synthesis of a range of nitrogen-containing heterocyclic compounds. Its utility stems from the presence of two key functional groups: a bromine atom at the benzylic position and a methyl ester. The bromine atom acts as a good leaving group, facilitating nucleophilic substitution reactions, particularly intramolecularly with an amine to form a six-membered ring. The methyl ester provides a handle for further chemical transformations or can be hydrolyzed to the corresponding carboxylic acid.

The phenyl group at the C5 position is a crucial feature that is incorporated into the target natural product, forming a key structural element of many bioactive alkaloids. The stereochemistry at this position can often be controlled through asymmetric synthesis, leading to the selective formation of desired enantiomers of the final natural product.

Synthetic Pathway for (+)-Sedacryptine

The synthesis of (+)-Sedacryptine from a derivative of this compound showcases a logical and efficient synthetic strategy. The overall workflow involves the initial preparation of a chiral amino ester, which then undergoes an intramolecular N-alkylation to furnish the 2-phenylpiperidine ring system. Subsequent functional group manipulations then lead to the final natural product.

Application Notes and Protocols: Experimental Setup for the Hell-Volhard-Zelinsky Reaction with Ester Substrates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone of organic synthesis, enabling the α-halogenation of carboxylic acids. While traditionally focused on the synthesis of α-halo carboxylic acids, a strategic modification of the workup procedure allows for the direct synthesis of α-halo esters, which are versatile building blocks in the development of pharmaceuticals and other fine chemicals. This document provides a detailed overview of the experimental setup, protocols, and reaction data for the synthesis of α-halo esters via the HVZ reaction.

Introduction

The Hell-Volhard-Zelinsky reaction involves the treatment of a carboxylic acid with a halogen (typically bromine) and a catalytic amount of phosphorus or a phosphorus halide (e.g., PBr₃). The reaction proceeds through the in situ formation of an acyl halide, which then enolizes to allow for electrophilic attack by the halogen at the α-position. The resulting α-halo acyl halide is a highly reactive intermediate. Standard aqueous workup hydrolyzes this intermediate to the corresponding α-halo carboxylic acid. However, by quenching the reaction with an alcohol instead of water, the intermediate is efficiently converted into the corresponding α-halo ester.[1][2][3][4][5][6][7][8] This one-pot modification provides a straightforward and efficient route to α-halo esters, avoiding the need for separate esterification of an α-halo acid.

Reaction Mechanism and Experimental Workflow

The overall transformation involves a three-stage process:

-

Acyl Halide Formation: The carboxylic acid is converted to an acyl bromide using phosphorus tribromide, which is often generated in situ from red phosphorus and bromine.[2][9][10]

-

α-Halogenation: The acyl bromide tautomerizes to its enol form, which then undergoes electrophilic attack by bromine at the α-carbon.[9][10]

-

Ester Formation: The resulting α-bromo acyl bromide is quenched with an alcohol, leading to the formation of the α-bromo ester.[1][3]

The following diagram illustrates the general reaction pathway:

Caption: General reaction pathway for the synthesis of α-bromo esters via the Hell-Volhard-Zelinsky reaction.

Data Presentation: Synthesis of α-Bromo Esters

The following table summarizes the yields of various α-bromo esters synthesized using the Hell-Volhard-Zelinsky reaction with an alcohol quench.

| Starting Carboxylic Acid | Alcohol | Product | Yield (%) |

| Propionic Acid | Ethanol | Ethyl 2-bromopropanoate | 82 |

| Butyric Acid | Methanol | Methyl 2-bromobutanoate | 85 |

| Valeric Acid | Ethanol | Ethyl 2-bromopentanoate | 88 |

| Hexanoic Acid | Propanol | Propyl 2-bromohexanoate | 80 |

| Cyclobutanecarboxylic Acid | n-Butanol | n-Butyl 2-bromocyclobutanecarboxylate | 85[1] |

Experimental Protocols

General Procedure for the Synthesis of α-Bromo Esters

This protocol is a generalized version based on the successful synthesis of n-butyl 2-bromocyclobutanecarboxylate.[1] Researchers should optimize reaction times and temperatures for their specific substrates.

Materials:

-

Carboxylic acid

-

Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃)

-

Red phosphorus

-

Bromine (Br₂)

-

Anhydrous alcohol (e.g., methanol, ethanol, n-butanol)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Thermometer

-

Heating mantle with magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Acyl Chloride/Bromide Formation (if starting with SOCl₂):

-

In a fume hood, equip a dry three-necked flask with a reflux condenser and a dropping funnel.

-

Add the carboxylic acid (1.0 eq) to the flask.

-

Slowly add thionyl chloride (1.1 eq) dropwise at room temperature.

-

Heat the mixture to reflux for 2 hours.

-

Allow the reaction mixture to cool to room temperature.

-

-

α-Bromination:

-

To the cooled acyl halide mixture, carefully add red phosphorus (catalytic amount, e.g., 0.1 eq).

-

Gently heat the mixture to 50 °C.

-

Add bromine (1.5 eq) dropwise from the dropping funnel. The addition should be exothermic, and the rate of addition should be controlled to maintain a steady reflux.

-

After the addition is complete, heat the mixture to reflux overnight.

-

-

Ester Formation (Alcohol Quench):

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Carefully and slowly pour the reaction mixture into an ice-cooled solution of the desired alcohol (3.0 eq) with vigorous stirring. Caution: This step is highly exothermic and will release HBr gas.

-

-

Workup and Purification:

-

Remove the excess alcohol and other volatile components under reduced pressure using a rotary evaporator.

-

The crude α-bromo ester can be purified by vacuum distillation.

-

The experimental workflow is summarized in the diagram below:

References

- 1. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. fiveable.me [fiveable.me]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 8. m.youtube.com [m.youtube.com]

- 9. byjus.com [byjus.com]

- 10. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

Troubleshooting & Optimization

How to minimize side products in the bromination of methyl 5-phenylpentanoate.

Technical Support Center: Bromination of Methyl 5-Phenylpentanoate

Welcome to the technical support center for the bromination of methyl 5-phenylpentanoate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side products and achieve high yields of the desired brominated product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am trying to brominate at the alpha-position (C-2) but am getting significant benzylic bromination (at C-5). How can I improve selectivity?

A1: This is a common selectivity issue arising from the comparable reactivity of the α-hydrogen and the benzylic hydrogens. Benzylic C-H bonds are significantly weaker and more susceptible to radical abstraction, which is the predominant mechanism when using N-Bromosuccinimide (NBS) with a radical initiator or light.[1][2] To selectively functionalize the alpha-position of the ester, you must use conditions that favor enolate or enol formation, characteristic of the Hell-Volhard-Zelinsky (HVZ) reaction.[3][4][5]

Troubleshooting Steps:

-

Switch to HVZ Conditions: The standard radical bromination using NBS will preferentially target the benzylic position.[6][7] The HVZ reaction is specifically designed for the α-halogenation of carboxylic acids.[8]

-

Start with the Carboxylic Acid: The HVZ reaction works on carboxylic acids, not directly on esters. You will need to start with 5-phenylpentanoic acid. The reaction creates an α-bromo acyl bromide intermediate.

-

Trap the Intermediate: After the α-bromination is complete, the resulting α-bromo acyl bromide can be reacted directly with methanol to form your desired product, methyl 2-bromo-5-phenylpentanoate.[3]

See the detailed protocol for α-bromination below (Protocol 1).

Q2: My primary side product is the benzylic bromide (methyl 5-bromo-5-phenylpentanoate), but I want to optimize its yield and prevent other side reactions. What is the best approach?

A2: Selective benzylic bromination is best achieved using N-Bromosuccinimide (NBS) under radical-initiating conditions.[9] NBS is the preferred reagent because it provides a low, constant concentration of molecular bromine, which suppresses competitive electrophilic aromatic substitution on the phenyl ring.[10][11]

Troubleshooting Steps:

-

Use a Radical Initiator: The reaction requires initiation via UV light or a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[9]

-

Choose a Non-Polar Solvent: Carbon tetrachloride (CCl₄) is traditionally used, though safer alternatives like acetonitrile or cyclohexane are also effective.[12][13]

-

Control Stoichiometry: Use a slight excess of NBS (e.g., 1.05 - 1.1 equivalents) to ensure full conversion of the starting material without promoting di-bromination.[13]

-

Maintain Anhydrous Conditions: Water can react with NBS and interfere with the reaction. Ensure your solvent and glassware are dry.